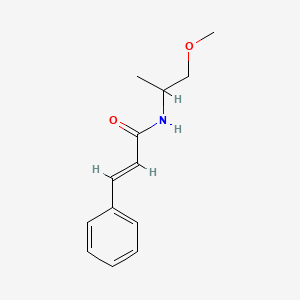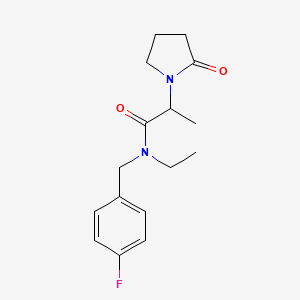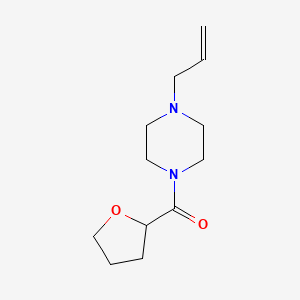![molecular formula C28H19NO4 B5315123 2-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5315123.png)
2-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as MIQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
MIQ exerts its effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, MIQ has been shown to inhibit the expression of genes involved in cell proliferation and induce apoptosis through activation of caspase enzymes. In neuroprotection, MIQ has been shown to modulate the expression of genes involved in inflammation and oxidative stress, leading to a reduction in neuronal damage.
Biochemical and Physiological Effects:
MIQ has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In animal models, MIQ has been shown to reduce inflammation and alleviate symptoms of inflammatory diseases. MIQ has also been shown to have a protective effect on neurons and reduce neuroinflammation.
実験室実験の利点と制限
One advantage of MIQ in lab experiments is its potential to inhibit cell proliferation and induce apoptosis in cancer cells. MIQ has also been shown to have a protective effect on neurons and reduce neuroinflammation, making it a potential candidate for neuroprotection studies. However, one limitation of MIQ is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
For MIQ research include further exploration of its potential applications in cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies could also focus on improving the solubility of MIQ to make it more accessible for use in experiments. Additionally, further research could be conducted to investigate the mechanisms of action of MIQ and identify potential targets for therapeutic interventions.
合成法
MIQ can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Suzuki-Miyaura coupling reaction. In the Pictet-Spengler reaction, 3-(4-methoxyphenyl)acrylic acid is reacted with 1,2,3,4-tetrahydroisoquinoline to produce the intermediate compound, which is then cyclized to form MIQ. In the Suzuki-Miyaura coupling reaction, 4-bromo-3-(4-methoxyphenyl)acrylic acid is reacted with 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a catalyst to form MIQ.
科学的研究の応用
MIQ has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, MIQ has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, MIQ has been shown to have a protective effect on neurons and reduce neuroinflammation. In anti-inflammatory therapy, MIQ has been shown to reduce inflammation and alleviate symptoms in animal models of inflammatory diseases.
特性
IUPAC Name |
2-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO4/c1-33-22-15-8-18(9-16-22)10-17-25(30)19-11-13-21(14-12-19)29-27(31)23-6-2-4-20-5-3-7-24(26(20)23)28(29)32/h2-17H,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUPILNHIMBLKK-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315053.png)
![5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5315068.png)

![N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5315084.png)
![3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate](/img/structure/B5315086.png)


![2-(2,3-dihydro-1H-indol-1-yl)-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxoacetamide](/img/structure/B5315125.png)
![8-[2-(1H-imidazol-2-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5315127.png)
![2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol](/img/structure/B5315128.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B5315137.png)
